

Spectroscopic and Mechanistic Insights into 19,20-Epoxychochalsin D: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19,20-Epoxychochalsin D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **19,20-Epoxychochalsin D**, a fungal metabolite of significant interest for its potent biological activities, including cytotoxic effects against various cancer cell lines.^[1] This document outlines detailed experimental protocols for data acquisition and presents the data in a structured format to facilitate research and development in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural characterization of **19,20-Epoxychochalsin D** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for **19,20-Epoxychochalsin D**, recorded in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of 19(βH), 20(αH)-epoxychochalsin D.^[1]

Table 1: ¹H and ¹³C NMR Data for **19,20-Epoxychochalsin D** in CDCl₃^[1]

Position	δC (ppm)	δH (ppm), multiplicity, J (Hz)
1	173.52	-
3	53.94	3.25 (m)
4	50.70	2.27 (t, 4.9)
5	32.58	2.60 (m)
6	40.1	α : 1.80 (m), β : 1.65 (m)
7	73.9	4.15 (br s)
8	45.3	2.45 (m)
9	148.4	-
10	125.7	5.40 (d, 9.8)
11	29.7	1.85 (m)
12	20.3	0.95 (d, 6.8)
13	133.4	5.80 (dd, 15.6, 8.3)
14	127.0	5.45 (dd, 15.6, 9.8)
15	41.5	α : 2.30 (m), β : 2.15 (m)
16	38.9	2.65 (m)
17	211.8	-
18	50.1	3.10 (q, 6.8)
19	59.2	3.05 (d, 4.0)
20	61.8	2.80 (d, 4.0)
21	13.0	1.10 (d, 6.8)
22	170.8	-
23	20.9	2.05 (s)
1'	137.2	-

2', 6'	129.4	7.25 (d, 7.3)
3', 5'	128.8	7.30 (t, 7.3)
4'	127.2	7.20 (t, 7.3)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of **19,20-Epoxychochalsin D**. The protonated molecular ion ($[M+H]^+$) is typically observed. Tandem MS (MS/MS) experiments on the precursor ion can provide characteristic fragmentation patterns for structural confirmation.^[1] For related compounds, tandem MS has been used for metabolite profiling.^{[3][4][5]}

Table 2: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z	Molecular Formula
$[M+H]^+$	524.2648	524.2654	C ₃₀ H ₃₈ NO ₇

Note: The observed m/z value is from a study on the structural revision of **19,20-Epoxychochalsin D**.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of **19,20-Epoxychochalsin D**.

Isolation and Purification from Fungal Culture

19,20-Epoxychochalsin D can be isolated from fungal sources such as *Xylaria* species.^[1]^[2]

- **Fungal Cultivation:** The producing fungal strain is cultivated in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) to allow for the production of secondary metabolites.^[2]

- Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.[3]
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[6][7]

NMR Data Acquisition

- Sample Preparation: Approximately 1-5 mg of purified **19,20-Epoxychochalsin D** is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube.[1]
- Spectrometer Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher), often equipped with a cryoprobe for enhanced sensitivity, is used.[1] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.
- Data Acquisition:
 - A standard one-dimensional ¹H NMR spectrum is acquired.
 - A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.[1]
 - Two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are performed to establish connectivity and spatial relationships within the molecule for complete structural elucidation.[2][8]

Mass Spectrometry Data Acquisition

- Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via an LC-MS interface.
- Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.
- Mass Analysis: High-resolution mass analyzers (e.g., Orbitrap or TOF) are used to determine the accurate mass of the molecular ion.

- Tandem MS (MS/MS): The protonated molecular ion ($[M+H]^+$) is selected as the precursor ion and fragmented using collision-induced dissociation (CID) to obtain product ion spectra for structural confirmation.[\[1\]](#)

Biological Activity and Signaling Pathway

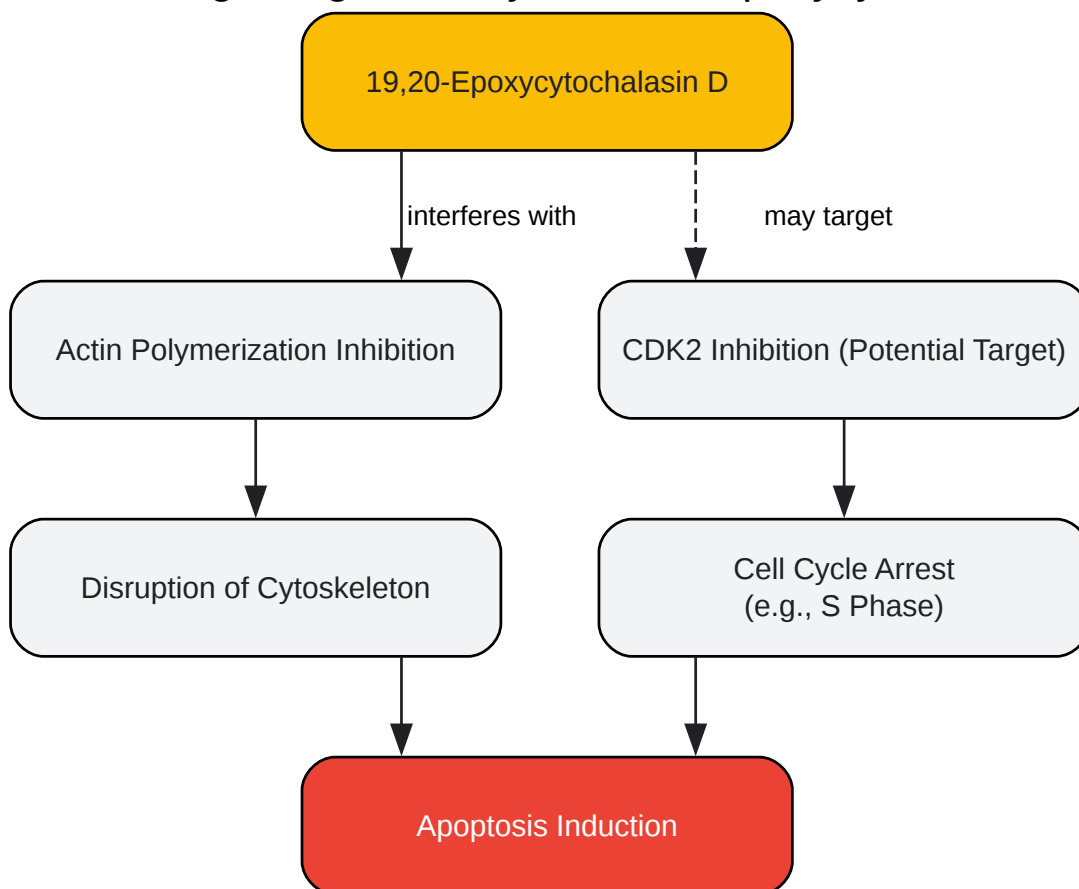
Cytochalasans, including **19,20-Epoxychochalasin D**, are known for their cytotoxic effects.[\[1\]](#)

While the exact mechanism for this specific compound is still under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis.[\[1\]](#)

For the related 19,20-epoxychochalasin C, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.[\[1\]](#)

Below is a diagram illustrating a plausible signaling pathway for the cytotoxic effects of **19,20-Epoxychochalasin D**.

Plausible Signaling Pathway of 19,20-Epoxychothalasin D



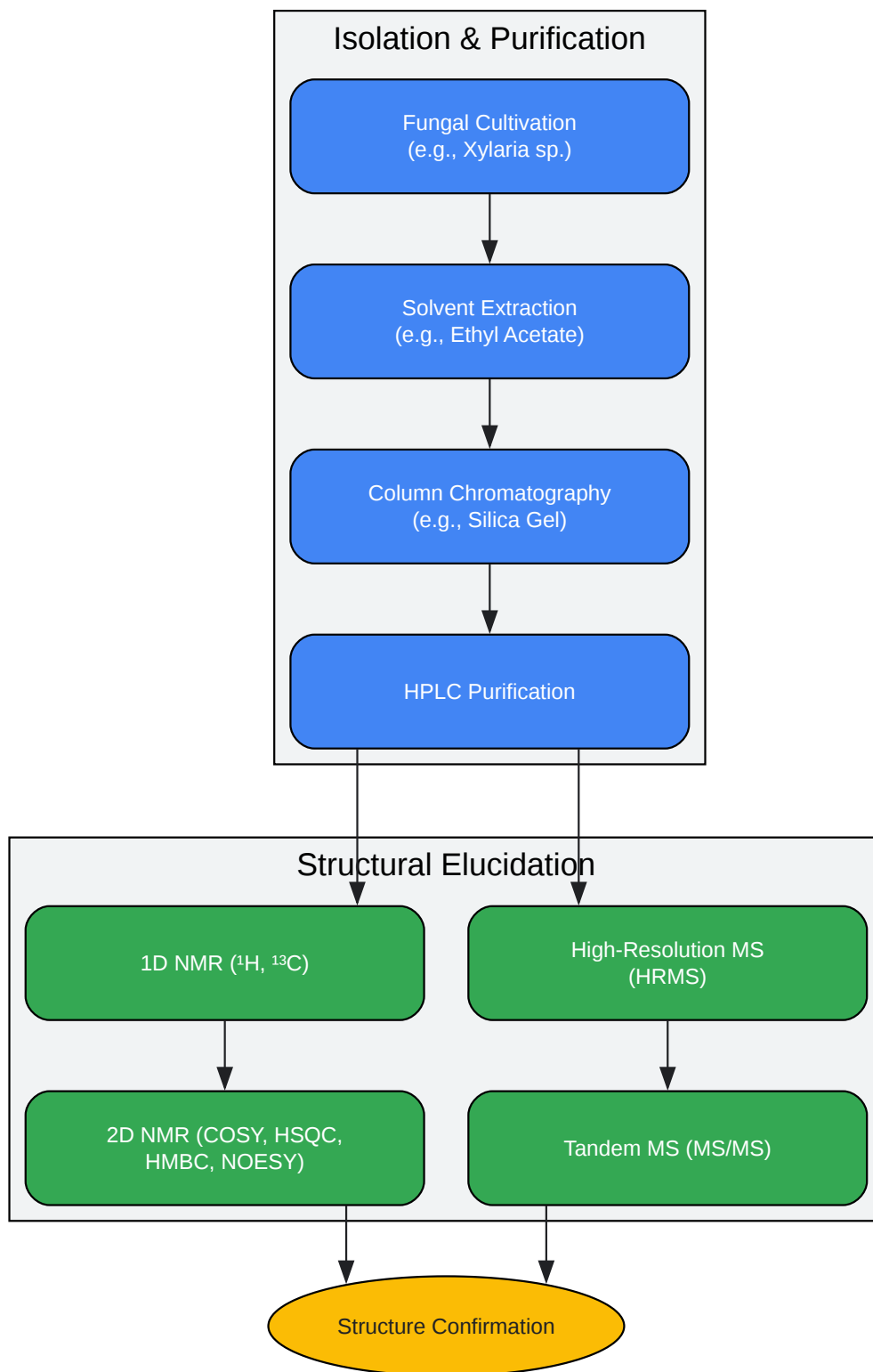
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Caption: Plausible signaling pathway for **19,20-Epoxychothalasin D** cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of **19,20-Epoxychothalasin D**.

Experimental Workflow

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Caption: Workflow for isolation and structural elucidation.

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- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 19,20-Epoxychochalsin D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562037#spectroscopic-data-for-19-20-epoxychochalsin-d]

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